![molecular formula C16H14O3 B14341789 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 105438-05-9](/img/structure/B14341789.png)
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione is a chemical compound belonging to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a naphthalene ring fused with a pyran ring, with ethyl and methyl substituents at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through several synthetic routes. One common method involves the 1,4-conjugated addition of 2-hydroxy-5,8-dimethoxy-1,4-naphthoquinone to α,β-enones . Another approach is based on the 1,2-addition of hydroxynaphthazarins to α,β-enals . These reactions typically require acid-catalysis conditions and are carried out in solvents like ethanol with catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthopyrans with different functional groups.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique structural features make it useful in the development of dyes and pigments.
Mecanismo De Acción
The mechanism by which 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s dihydropyran structural group is known to exhibit pronounced biological activity, including antioxidant and antimicrobial effects . It can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione: A hydroxylated derivative with similar biological activities.
6,9-Dihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione:
6,9-Dihydroxy-2-methyl-7,8-dichloro-2H-naphtho[2,3-b]pyran-5,10-dione: A chlorinated derivative with enhanced biological activity.
Uniqueness
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its specific ethyl and methyl substituents, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105438-05-9 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-ethyl-2-methyl-2H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C16H14O3/c1-3-10-8-13-14(17)11-6-4-5-7-12(11)15(18)16(13)19-9(10)2/h4-9H,3H2,1-2H3 |
Clave InChI |
BYNTXRQRPHPVQT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)

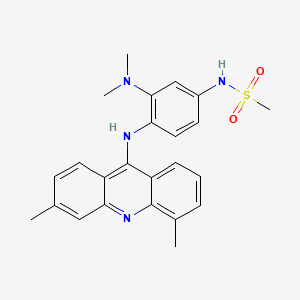
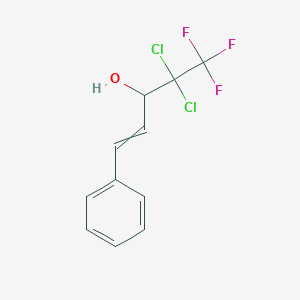
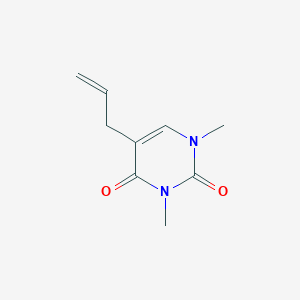
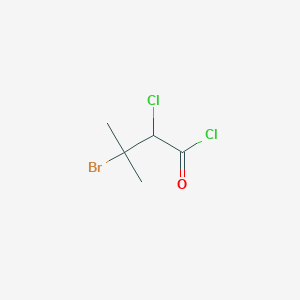

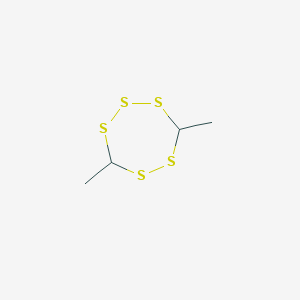
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
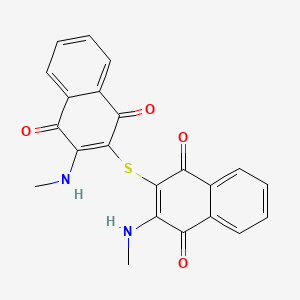
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
